molecular formula C16H11Cl2N3O B5022947 1-(3,4-Dichlorophenyl)-3-quinolin-3-ylurea

1-(3,4-Dichlorophenyl)-3-quinolin-3-ylurea

Cat. No.: B5022947
M. Wt: 332.2 g/mol
InChI Key: OYDJTCXSXYTRLW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-quinolin-3-ylurea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-quinolin-3-ylurea typically involves the reaction of 3,4-dichloroaniline with quinoline-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the urea linkage. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or ethanol, with the addition of a base such as triethylamine to neutralize the by-products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-quinolin-3-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-quinolin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorophenyl)-3-quinolin-3-ylurea stands out due to its unique combination of a quinoline ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-quinolin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-13-6-5-11(8-14(13)18)20-16(22)21-12-7-10-3-1-2-4-15(10)19-9-12/h1-9H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDJTCXSXYTRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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